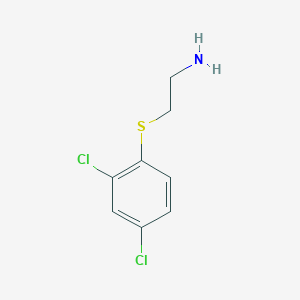

2-(2,4-Dichloro-phenylsulfanyl)-ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)sulfanylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NS/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,3-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDRAMZSRSUDHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)SCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for 2 2,4 Dichloro Phenylsulfanyl Ethylamine

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule in a minimal number of steps, often through a single key bond-forming reaction. For 2-(2,4-Dichloro-phenylsulfanyl)-ethylamine, this primarily involves the formation of the carbon-sulfur (C-S) bond or the introduction of the amine functionality.

Nucleophilic Substitution Pathways for Carbon-Sulfur Bond Formation

A primary and straightforward method for forming the aryl thioether linkage is through a nucleophilic substitution reaction. This approach typically involves the reaction of 2,4-dichlorothiophenol, acting as a nucleophile, with a two-carbon electrophile already containing the amino group or a precursor.

One common pathway is the S-alkylation of 2,4-dichlorothiophenol with a 2-haloethylamine, such as 2-chloroethylamine (B1212225) or 2-bromoethylamine (B90993), in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiophenoxide anion, which then displaces the halide.

Alternatively, the ring-opening of aziridine (B145994) with 2,4-dichlorothiophenol offers another direct route. nih.govresearchgate.net This reaction is often regioselective, with the thiophenoxide attacking the less substituted carbon of the aziridine ring, directly yielding the desired 2-(arylthio)ethylamine structure. nih.gov This method can be highly efficient and avoids the handling of potentially hazardous haloethylamines. organic-chemistry.org

Table 1: Representative Conditions for Nucleophilic Substitution

Reductive Amination Protocols for Ethylamine (B1201723) Moiety Introduction

Reductive amination is a versatile method for forming amines from carbonyl compounds. nih.govwikipedia.org In a hypothetical direct synthesis of the target molecule, this would involve the reaction of (2,4-dichlorophenylthio)acetaldehyde with ammonia (B1221849) in the presence of a reducing agent. nih.govthieme-connect.de

The reaction proceeds through the initial formation of an imine intermediate from the aldehyde and ammonia, which is then reduced in situ to the primary amine. thieme-connect.de Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. acs.org The choice of reducing agent is critical; for instance, NaBH₃CN is effective because it selectively reduces the imine in the presence of the starting aldehyde. acs.org

Table 2: Common Reducing Agents for Reductive Amination

Metal-Catalyzed Cross-Coupling Reactions in Thioether Synthesis

Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions for the formation of C-S bonds. nih.gov A plausible route to this compound would be the palladium- or copper-catalyzed coupling of an aryl halide, such as 1-bromo-2,4-dichlorobenzene (B72097) or 1-iodo-2,4-dichlorobenzene, with 2-aminoethanethiol. researchgate.net

This approach, often a variation of the Buchwald-Hartwig amination, requires careful selection of the catalyst, ligand, and base to achieve high yields and selectivity. nih.govrsc.org Biaryl phosphine (B1218219) ligands are commonly employed to facilitate the catalytic cycle, which involves oxidative addition, coordination of the thiolate, and reductive elimination. nih.gov A key challenge is managing the potential for the amine group to also participate in the reaction, which can be mitigated through the use of a protected aminothiol.

Multi-step Synthetic Sequences

When direct approaches are not feasible or result in low yields, multi-step sequences provide greater flexibility and control over the synthesis. nih.gov These routes involve the sequential construction of the molecule, often utilizing protecting groups and functional group interconversions.

Intermediate Compound Derivatization and Functionalization Strategies

A multi-step synthesis allows for the strategic derivatization of intermediate compounds. For example, a synthesis could commence with the S-alkylation of 2,4-dichlorothiophenol with an ethylene (B1197577) glycol derivative bearing a leaving group (e.g., 2-bromoethanol). This would form the intermediate 2-((2,4-dichlorophenyl)thio)ethan-1-ol.

This alcohol intermediate can then be converted to the desired ethylamine. A common strategy involves a two-step process:

Conversion of the alcohol to a leaving group: The hydroxyl group can be transformed into a better leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively.

Nucleophilic substitution with an amine source: The resulting tosylate or mesylate can then be displaced by an ammonia equivalent, such as sodium azide (B81097) followed by reduction, or directly with ammonia under pressure, to furnish the final product. This stepwise approach often provides higher yields and cleaner reactions than direct methods.

Optimization of Reaction Parameters and Yield Efficiency

The efficiency and yield of any synthetic route, whether direct or multi-step, are highly dependent on the reaction conditions. The optimization of these parameters is a critical aspect of strategic route design.

For the key C-S bond formation via nucleophilic substitution, several factors can be systematically varied to maximize the yield:

Base: The choice of base is crucial for deprotonating the thiophenol. Common bases range from strong inorganic bases like sodium hydroxide (B78521) (NaOH) and potassium carbonate (K₂CO₃) to organic bases like triethylamine (B128534) (NEt₃). The strength and solubility of the base can significantly impact the reaction rate.

Solvent: The solvent can influence the solubility of the reactants and the rate of the substitution reaction. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often effective for SN2 reactions.

Temperature: Increasing the reaction temperature generally increases the reaction rate, but can also lead to the formation of side products. The optimal temperature is a balance between reaction time and product purity.

Catalyst: In metal-catalyzed cross-coupling reactions, the choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is paramount. rsc.orgresearchgate.net Screening a variety of ligands is often necessary to find the optimal combination for a specific substrate pairing. acs.org

Table 3: Example of Parameter Optimization for a Generic S-Alkylation Reaction

By systematically adjusting these parameters, a synthetic route can be refined to be more efficient, cost-effective, and scalable.

Table of Compounds

Application of Catalytic Systems in the Compound's Synthesis

To enhance the efficiency, selectivity, and sustainability of the synthesis of this compound, various catalytic systems can be employed. These systems are particularly effective in promoting carbon-heteroatom bond formation. acsgcipr.org

Transition-Metal Catalysis: Cross-coupling reactions catalyzed by transition metals like palladium, copper, and nickel are powerful tools for forming C–S bonds. acsgcipr.orgwikipedia.org While typically used for coupling thiols with aryl halides, these catalytic systems can also be adapted for S-alkylation reactions, often under milder conditions than uncatalyzed methods. For instance, a palladium-catalyzed process could involve the oxidative addition of the alkyl halide to a Pd(0) complex, followed by transmetalation with the thiolate and subsequent reductive elimination to yield the thioether. nih.gov Similarly, copper-catalyzed Ullmann-type couplings are a well-established method for thioether synthesis, valued for the lower cost of the metal catalyst. rsc.orgmdpi.com

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is an exceptionally well-suited and green methodology for the proposed S-alkylation reaction. acsgcipr.orgphasetransfer.com This technique is ideal for reactions between two substances located in different immiscible phases (e.g., an aqueous phase containing the deprotonated thiolate and an organic phase containing the alkyl halide). The PTC, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction by transferring the thiolate anion from the aqueous phase to the organic phase, where it can react with the ethylamine derivative. princeton.edu

The advantages of using PTC include:

The use of inexpensive and safer inorganic bases (e.g., NaOH, K₂CO₃) and water. acsgcipr.org

Milder reaction conditions and often higher yields.

Elimination of the need for anhydrous and expensive polar aprotic solvents. acsgcipr.org

Potential for solvent-free reaction conditions, further enhancing the process's green profile. acsgcipr.org

Below is a table summarizing catalytic systems applicable to analogous thioether synthesis, which could be optimized for the target compound.

| Catalyst System | Reactants (Analogous) | Conditions | Yield | Reference |

| Pd/ZnIn₂S₄ | Thiophenol, Aryl Iodide | Visible Light, Room Temp | 85-98% | rsc.org |

| NiCl₂·6H₂O / TBAB | Thiophenol, Aryl Iodide | 110°C, Air | ~95% | researchgate.net |

| CuI / Proline | Thiophenol, Aryl Iodide | Base, DMSO, 90°C | 80-92% | mdpi.com |

| Tetrabutylammonium Bromide (PTC) | Thiophenol, Alkyl Halide | NaOH (aq), Toluene | >90% | acsgcipr.orgprinceton.edu |

Principles of Sustainable Synthesis Applied to the Compound

Applying the principles of green chemistry is crucial for developing an environmentally and economically viable synthesis for this compound. ctfassets.netpharmtech.com This involves optimizing reaction conditions, ensuring catalyst longevity, and maximizing raw material utilization.

Aqueous-Phase and Solvent-Minimizing Reaction Conditions

A key objective of green chemistry is to reduce or eliminate the use of hazardous organic solvents. researchgate.net The synthesis of the target thioether is highly amenable to such conditions.

Aqueous-Phase Synthesis: Utilizing water as the reaction solvent is a prime example of a green approach. nih.gov Nickel-catalyzed C-S cross-coupling reactions have been successfully performed in recyclable water using micellar catalysis, which helps solubilize organic reactants. researchgate.net Furthermore, copper-catalyzed syntheses of related compounds have been effectively carried out in water, making the protocol practical and environmentally friendly. nih.gov The use of phase-transfer catalysis, as described previously, inherently supports a biphasic aqueous-organic system, minimizing the reliance on volatile organic solvents.

Solvent-Minimizing Conditions: In some cases, reactions can be run "neat" or solvent-free, particularly when one of the reactants is a liquid. d-nb.info Phase-transfer catalysis, for example, can often be performed without any organic solvent, especially with liquid reactants, which significantly increases productivity and reduces waste. acsgcipr.org

Catalyst Recovery and Reusability Studies

The economic and environmental viability of a catalytic process is greatly enhanced if the catalyst can be easily recovered and reused for multiple cycles. This is a primary advantage of heterogeneous catalysts over their homogeneous counterparts. acs.org

For the synthesis of this compound, several heterogeneous catalytic systems could be developed:

Polymer-Anchored Catalysts: A copper catalyst grafted onto a polymer support has been shown to be effective for C-S cross-coupling reactions. Such catalysts can be recovered by simple filtration and reused multiple times without a significant drop in activity. researchgate.net

Magnetic Nanoparticle Catalysts: Supporting a catalyst, such as copper(II), on magnetic nanoparticles (e.g., γ-Fe₂O₃) allows for facile separation of the catalyst from the reaction mixture using an external magnet. tandfonline.com These catalysts have demonstrated high stability and can be recycled for at least five cycles with minimal loss of catalytic performance. tandfonline.com

The reusability of such a catalyst in a hypothetical synthesis is illustrated in the table below.

| Cycle | 1 | 2 | 3 | 4 | 5 |

| Yield (%) | 95 | 94 | 94 | 92 | 91 |

This demonstrates the potential for a robust and sustainable process with minimal catalyst waste. tandfonline.comresearchgate.net

Evaluation of Atom Economy and Overall Process Greenness

A comprehensive assessment of a synthesis route's "greenness" involves quantitative metrics that measure efficiency and waste generation. mdpi.com

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com For the proposed synthesis via S-alkylation using 2,4-dichlorothiophenol and 2-bromoethylamine hydrobromide with potassium carbonate as the base, the atom economy can be calculated.

Reaction: C₆H₄Cl₂S + C₂H₇BrN·HBr + K₂CO₃ → C₈H₉Cl₂NS + 2 KBr + H₂O + CO₂

Molecular Weight of Desired Product (C₈H₉Cl₂NS): 222.14 g/mol

Sum of Molecular Weights of All Reactants:

2,4-dichlorothiophenol (C₆H₄Cl₂S): 179.07 g/mol

2-bromoethylamine hydrobromide (C₂H₇BrN·HBr): 204.90 g/mol

Potassium Carbonate (K₂CO₃): 138.21 g/mol

Total: 522.18 g/mol

Percent Atom Economy = (MW of Product / Σ MW of Reactants) x 100 libretexts.orgPercent Atom Economy = (222.14 / 522.18) x 100 = 42.5%

An atom economy of 42.5% indicates that a significant portion of the reactant mass is converted into byproducts (potassium bromide, water, and carbon dioxide). While addition reactions can achieve 100% atom economy, substitution reactions inherently generate waste salts. rsc.org

Reaction Mechanisms and Comprehensive Chemical Transformations of 2 2,4 Dichloro Phenylsulfanyl Ethylamine

Anticipated Reactivity of the Amine Functional Group

The primary ethylamine (B1201723) group is expected to exhibit characteristic nucleophilic and basic properties.

Electrophilic Acylations and Alkylations

The lone pair of electrons on the nitrogen atom of the primary amine would make it nucleophilic. It would be predicted to react with electrophilic reagents such as acyl chlorides or anhydrides to form N-acylated products (amides). Similarly, reaction with alkyl halides would likely lead to alkylation of the amine, potentially yielding secondary, tertiary, and even quaternary ammonium (B1175870) salts, with the degree of substitution depending on the reaction conditions and stoichiometry of the reactants.

Protonation Equilibria and Basicity Characterization

As a primary amine, 2-(2,4-Dichloro-phenylsulfanyl)-ethylamine is expected to be basic and exist in equilibrium with its protonated form (an ammonium ion) in acidic conditions. The basicity, quantitatively expressed by its pKb or the pKa of its conjugate acid, would be influenced by the electronic effects of the dichlorophenylthioether substituent. However, no experimentally determined values have been found in the literature.

Formation of Amine Salts and Derivatized Products

Treatment of the amine with various inorganic or organic acids would be expected to yield the corresponding ammonium salts, such as the hydrochloride or sulfate (B86663) salt. These salts would likely exhibit increased water solubility and crystallinity compared to the free base.

Anticipated Chemical Behavior of the Aryl Thioether Linkage

The sulfur atom in the thioether linkage possesses lone pairs of electrons and can be oxidized or participate in reactions involving the cleavage of the carbon-sulfur bonds.

Oxidation Reactions of the Sulfide (B99878) Moiety

The sulfide group is susceptible to oxidation. It is predicted that controlled oxidation, using reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding sulfoxide (B87167). Further oxidation under more forcing conditions or with a stoichiometric excess of the oxidant would likely produce the sulfone. The specific conditions would dictate the selectivity for the sulfoxide versus the sulfone.

Cleavage Reactions of the Carbon-Sulfur Bond

The carbon-sulfur (C-S) bond in aryl thioethers can be cleaved under specific chemical conditions. Reductive cleavage methods, potentially employing dissolving metal reductions (e.g., sodium in liquid ammonia) or certain catalytic systems, could break the C-S bond to yield 2-phenylethylamine and 2,4-dichlorothiophenol or their derivatives. Oxidative cleavage is also a possibility under harsh conditions, though this is generally less common for simple aryl thioethers.

Without specific literature, no data tables with experimental values (yields, reaction times, spectroscopic data, etc.) can be generated.

Electrophilic Aromatic Substitution on the Dichlorophenyl Ring

The dichlorophenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions in organic chemistry. stackexchange.comquora.com The existing substituents on the aromatic ring—two chlorine atoms and a phenylsulfanyl-ethylamine group—exert significant influence on both the reactivity of the ring and the regioselectivity of the substitution.

The chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect (-I), which reduces the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. stackexchange.comquora.com However, they are also ortho-, para-directing because of the electron-donating resonance effect (+M) of their lone pairs, which can stabilize the cationic intermediate (the arenium ion or Wheland intermediate) formed during the reaction. youtube.com Specifically, the resonance stabilization is most effective when the electrophile attacks the positions ortho and para to the halogen. youtube.com

The sulfur atom of the phenylsulfanyl group, attached to the ring, also possesses lone pairs that can be donated to the aromatic system, exhibiting a +M effect. This would generally direct incoming electrophiles to the ortho and para positions relative to the sulfur substituent. The ethylamine side chain is connected to the sulfur and not directly to the ring, so its electronic influence is transmitted through the sulfur atom.

Considering the positions on the dichlorophenyl ring of "this compound," the available positions for substitution are at C3, C5, and C6. The directing effects of the substituents are as follows:

The chlorine at C2 directs ortho (C3) and para (C5).

The chlorine at C4 directs ortho (C3, C5).

The phenylsulfanyl group at C1 directs ortho (C2, C6) and para (C4).

Based on the combined directing effects, electrophilic attack is most likely to occur at the C3, C5, and C6 positions. The precise outcome of a specific electrophilic aromatic substitution reaction, such as nitration, halogenation, or Friedel-Crafts acylation, would depend on the specific reaction conditions and the nature of the electrophile. masterorganicchemistry.com For instance, nitration of dichlorobenzene derivatives is known to be a slow reaction. rsc.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Directing Influence of Substituents | Predicted Outcome |

| C3 | Ortho to C2-Cl, Ortho to C4-Cl | Favorable |

| C5 | Para to C2-Cl, Ortho to C4-Cl | Favorable |

| C6 | Ortho to C1-S | Potentially Favorable |

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for the electrophilic aromatic substitution of complex molecules like this compound involves a combination of kinetic studies, identification of intermediates, and computational modeling.

Kinetic Analysis of Reaction Pathways

Kinetic analysis provides quantitative insights into the rates of chemical reactions and the factors that influence them. For the electrophilic aromatic substitution on the dichlorophenyl ring of the title compound, kinetic studies would aim to determine the reaction order with respect to the substrate, the electrophile, and any catalysts involved. libretexts.org This information helps to establish the rate-determining step of the reaction.

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

Attack of the electrophile by the aromatic π-system to form a resonance-stabilized carbocation intermediate (arenium ion). This step is typically the slow, rate-determining step. masterorganicchemistry.com

Deprotonation of the arenium ion to restore the aromaticity of the ring. This step is usually fast. masterorganicchemistry.com

The rate of the reaction is influenced by the electron density of the aromatic ring. As the dichlorophenyl ring in this compound is deactivated by the two chlorine atoms, the rate of electrophilic substitution is expected to be significantly lower than that of benzene. stackexchange.com Kinetic studies on similar, but simpler, systems like the nitration of p-dichlorobenzene have confirmed that such reactions are indeed slow. rsc.org

A hypothetical kinetic study for the nitration of this compound could involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques like UV-Vis spectroscopy or HPLC. The data obtained could be used to determine the rate law and the activation parameters (enthalpy and entropy of activation), providing a deeper understanding of the reaction's energy requirements.

Identification and Characterization of Reactive Intermediates

The key reactive intermediate in electrophilic aromatic substitution is the arenium ion (also known as a Wheland intermediate or σ-complex). researchgate.net This is a carbocation in which the incoming electrophile is bonded to a carbon atom of the aromatic ring, disrupting the aromatic system. The positive charge is delocalized over the remaining five carbon atoms of the ring through resonance.

For this compound, the stability of the possible arenium ions will determine the regioselectivity of the reaction. The substituents on the ring can stabilize or destabilize the positive charge. The electron-donating resonance effect of the chlorine and sulfur atoms can help to delocalize the positive charge, particularly when the attack is at the ortho or para positions relative to these substituents.

Direct observation of arenium ions is challenging due to their high reactivity and short lifetimes. However, under specific conditions, such as in superacid media at low temperatures, these intermediates can be stabilized and characterized using spectroscopic techniques like NMR. Computational methods are also invaluable for predicting the structures and relative stabilities of these transient species. researchgate.net

Computational Modeling of Reaction Transition States and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for studying reaction mechanisms. mit.edu It allows for the calculation of the geometries and energies of reactants, products, transition states, and intermediates along a reaction pathway.

For the electrophilic aromatic substitution on this compound, computational modeling can provide a detailed picture of the reaction's energy profile. This includes:

Locating Transition States: The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Computational models can predict the geometry of the transition state for the formation of the arenium ion. mit.edu

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which is directly related to the reaction rate. By comparing the activation energies for attack at different positions on the ring, the regioselectivity of the reaction can be predicted.

Visualizing Reaction Pathways: The entire reaction can be mapped out as a potential energy surface, showing the energy changes as the reactants are converted to products via the transition state and any intermediates.

A computational study of the nitration of this compound would involve modeling the interaction of the nitronium ion (NO₂⁺) with the dichlorophenyl ring. The calculations would aim to identify the transition states leading to the formation of the different possible arenium ions (attack at C3, C5, and C6) and determine their relative energies. The results would provide a theoretical basis for understanding the observed or predicted regioselectivity of the reaction. Such computational models have been successfully applied to understand the chlorination of chlorobenzene. researchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques Applied to 2 2,4 Dichloro Phenylsulfanyl Ethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 2-(2,4-Dichloro-phenylsulfanyl)-ethylamine is anticipated to provide a unique fingerprint of the molecule, with distinct signals for each set of chemically non-equivalent protons. The expected chemical shifts (δ), multiplicities (splitting patterns), and integral values are crucial for assigning the proton environments.

The aromatic region of the spectrum is predicted to show three distinct signals corresponding to the three protons on the dichlorinated phenyl ring. The proton at the C3 position, being ortho to a chlorine atom, would likely appear as a doublet. The proton at the C5 position, situated between a chlorine and the sulfur atom, is expected to be a doublet of doublets. The proton at the C6 position, ortho to the sulfur atom, would also likely present as a doublet.

The ethylamine (B1201723) moiety would give rise to two signals, both expected to be triplets due to coupling with the adjacent methylene (B1212753) group. The methylene group attached to the sulfur atom (α-CH₂) would be deshielded and appear at a lower field compared to the methylene group attached to the amino group (β-CH₂). The protons of the primary amine (-NH₂) would typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.40 - 7.50 | d | ~2.5 |

| H-5 | 7.20 - 7.30 | dd | ~8.5, ~2.5 |

| H-6 | 7.05 - 7.15 | d | ~8.5 |

| α-CH₂ | 3.10 - 3.20 | t | ~7.0 |

| β-CH₂ | 2.90 - 3.00 | t | ~7.0 |

| -NH₂ | 1.50 - 2.50 | br s | - |

Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom will produce a distinct signal.

The aromatic region is expected to display six signals, one for each carbon atom in the phenyl ring. The carbons directly bonded to the chlorine atoms (C-2 and C-4) and the sulfur atom (C-1) will have characteristic chemical shifts influenced by the electronegativity and shielding/deshielding effects of these substituents. The remaining three aromatic carbons (C-3, C-5, and C-6) will also have distinct chemical shifts.

The two aliphatic carbons of the ethylamine chain (α-C and β-C) will appear in the upfield region of the spectrum. The carbon atom bonded to the sulfur (α-C) is expected to be at a lower field than the carbon atom bonded to the nitrogen (β-C).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 135 - 140 |

| C-2 | 130 - 135 |

| C-3 | 128 - 132 |

| C-4 | 130 - 135 |

| C-5 | 125 - 130 |

| C-6 | 127 - 131 |

| α-C | 35 - 40 |

| β-C | 40 - 45 |

Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, multidimensional NMR techniques are invaluable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in the structural confirmation of this compound.

COSY would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the α-CH₂ and β-CH₂ protons of the ethylamine chain.

HSQC would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for the definitive assignment of the α-CH₂/α-C and β-CH₂/β-C pairs.

HMBC would provide information about longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connection of the ethylamine group to the sulfur atom and the sulfur atom to the dichlorophenyl ring.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. These techniques are complementary and offer a comprehensive vibrational profile of the molecule.

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption and scattering bands corresponding to the vibrations of its constituent functional groups.

N-H Vibrations: The primary amine group will show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. A pair of bands is often observed for primary amines. N-H bending vibrations are expected around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

C=C Vibrations: Aromatic ring C=C stretching vibrations will give rise to bands in the 1450-1600 cm⁻¹ region.

C-S and C-Cl Vibrations: The C-S stretching vibration is typically weak and found in the 600-800 cm⁻¹ region. The C-Cl stretching vibrations will also appear in the fingerprint region, generally between 600 and 800 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| N-H Bend | 1590 - 1650 | IR |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

| C-S Stretch | 600 - 800 | IR, Raman |

Vibrational spectroscopy can be a powerful tool for studying the conformational isomers (conformers) of a molecule. Different spatial arrangements of the ethylamine side chain relative to the dichlorophenyl ring would result in distinct vibrational signatures, particularly in the fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹).

By analyzing the vibrational spectra, potentially with the aid of computational chemistry to predict the spectra of different conformers, it may be possible to identify the predominant conformation in the solid state or in solution. Changes in the relative intensities of certain bands with temperature or solvent polarity could also provide insights into the conformational equilibrium of this compound.

Integration of Theoretical Calculations with Experimental Vibrational Spectra

The vibrational properties of this compound can be thoroughly investigated by combining experimental techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, with quantum chemical calculations. This integrated approach allows for a precise assignment of the observed vibrational modes to specific molecular motions.

The process begins with the computational optimization of the molecule's geometric structure using methods like Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p). nih.govmasjaps.com These calculations yield a stable conformation at a minimum on the potential energy surface. Subsequently, theoretical vibrational frequencies are computed for this optimized structure. To account for systematic errors inherent in the computational method, these calculated frequencies are often uniformly scaled. nih.gov

The experimental FT-IR and Raman spectra reveal a series of absorption bands corresponding to the molecule's fundamental vibrations. By comparing the scaled theoretical wavenumbers with the experimental data, each band can be confidently assigned. For this compound, key vibrational modes include the N-H stretching of the primary amine group, C-H stretching of the aromatic ring and the ethyl chain, C-S (thioether) stretching, C-Cl stretching, and various bending and deformation modes of the dichlorophenyl ring. scirp.org This correlative analysis provides a detailed and validated understanding of the molecule's vibrational behavior.

Table 1: Representative Vibrational Mode Assignments for this compound This table presents theoretically expected vibrational frequencies and their assignments based on DFT calculations, which would be correlated with experimental FT-IR and Raman data.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|---|

| ν(N-H) | Primary Amine (-NH₂) | 3300 - 3500 | Symmetric and asymmetric stretching |

| ν(C-H) | Aromatic Ring | 3000 - 3100 | Stretching of C-H bonds on the phenyl ring |

| ν(C-H) | Ethyl Chain (-CH₂-) | 2850 - 2960 | Symmetric and asymmetric stretching |

| ν(C=C) | Aromatic Ring | 1450 - 1600 | Ring stretching vibrations |

| δ(N-H) | Primary Amine (-NH₂) | 1550 - 1650 | Scissoring (bending) vibration |

| ν(C-S) | Thioether (Ar-S-R) | 600 - 800 | Stretching of the carbon-sulfur bond |

| ν(C-Cl) | Aryl Halide (Ar-Cl) | 1000 - 1100 | Stretching of the carbon-chlorine bonds |

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of a compound by measuring its mass with extremely high precision. For this compound, the molecular formula is C₈H₉Cl₂NS.

Using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ³²S), the theoretical monoisotopic mass of the neutral molecule is calculated to be approximately 220.9833 Da. In positive-ion mode ESI-HRMS, the molecule would be observed as the protonated species, [M+H]⁺, with a theoretical m/z of 221.9911. HRMS instruments, such as Orbitrap or FT-ICR analyzers, can measure this value with an accuracy typically better than 5 parts per million (ppm). The experimental confirmation of this precise mass provides strong evidence for the compound's molecular formula, distinguishing it from other potential structures with the same nominal mass.

Table 2: High-Resolution Mass Data for this compound

| Species | Molecular Formula | Calculated m/z (Da) | Expected Experimental m/z (Da) |

|---|---|---|---|

| [M+H]⁺ | [C₈H₁₀Cl₂NS]⁺ | 221.9911 | 221.9911 ± 0.0011 (for 5 ppm accuracy) |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to investigate the structural characteristics of a molecule by inducing fragmentation and analyzing the resulting product ions. A precursor ion, typically the protonated molecule [M+H]⁺, is selected and subjected to collision-induced dissociation (CID). The fragmentation pattern provides a structural fingerprint of the molecule.

For this compound, several fragmentation pathways are predictable based on its structure, which combines a phenylethylamine core with a thioether linkage. mdpi.comresearchgate.net

β-Cleavage: A dominant fragmentation pathway for ethylamines is the cleavage of the Cα-Cβ bond (the bond between the two carbons of the ethyl chain). This results in the formation of a stable iminium ion, CH₂=NH₂⁺, at m/z 30.0337. mdpi.comntnu.edu.tw

Aryl-Sulfur Bond Cleavage: Scission of the S-CH₂ bond can occur, leading to the formation of the 2,4-dichlorothiophenol radical cation, [Cl₂C₆H₃S]⁺•, with an expected m/z of 177.9254.

Loss of Ammonia (B1221849): Similar to other phenylethylamines, a neutral loss of ammonia (NH₃) from the protonated precursor ion is a possible fragmentation route. nih.gov

Analysis of these characteristic fragment ions allows for the structural confirmation of the ethylamine side chain and its connection to the 2,4-dichlorophenylthio moiety.

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = 221.99)

| Predicted m/z (Da) | Ion Formula | Proposed Structure/Origin |

|---|---|---|

| 177.9254 | [C₆H₃Cl₂S]⁺• | Cleavage of the S-CH₂ bond |

| 44.0495 | [C₂H₆N]⁺ | Cleavage of the Ar-S bond (ethylamine fragment) |

| 30.0337 | [CH₄N]⁺ | β-Cleavage, forming [CH₂=NH₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Absorption Characteristics and Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. The chromophores in this compound are the dichlorinated benzene (B151609) ring and the sulfur and nitrogen atoms, which possess non-bonding (n) electrons.

The primary electronic transitions expected are:

π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. They are typically high-intensity absorptions. Based on related compounds like 2,4-dichlorophenol, which shows absorption maxima around 205 nm and 285 nm, similar π → π* transitions are expected for this compound. researchgate.netresearchgate.net

n → π* Transitions: These involve the promotion of a non-bonding electron from the sulfur or nitrogen atom to an antibonding π* orbital of the aromatic ring. These transitions are generally of much lower intensity than π → π* transitions and occur at longer wavelengths.

Solvent Effects on Electronic Spectra and Molecular Interactions

The polarity of the solvent can significantly influence the position of absorption maxima (λ_max) in a UV-Vis spectrum, an effect known as solvatochromism. biointerfaceresearch.com This occurs because solvents can interact differently with the ground and excited states of the molecule, altering their energy levels. slideshare.netresearchgate.net

Hypsochromic Shift (Blue Shift): For n → π* transitions, an increase in solvent polarity typically leads to a shift to shorter wavelengths (higher energy). Polar solvents can stabilize the non-bonding electrons in the ground state through dipole-dipole interactions or hydrogen bonding, increasing the energy required for excitation. libretexts.org

Bathochromic Shift (Red Shift): For π → π* transitions, the excited state is often more polar than the ground state. Therefore, increasing solvent polarity stabilizes the excited state more than the ground state, decreasing the energy gap for the transition and shifting the absorption to longer wavelengths. libretexts.org

Studying the UV-Vis spectrum of this compound in a series of solvents with varying polarities, such as hexane (B92381) (non-polar) and ethanol (B145695) (polar), would allow for the differentiation of its n → π* and π → π* transitions.

Table 4: Predicted Solvent Effects on the Electronic Spectra of this compound

| Transition Type | Expected λ_max Range (nm) | Effect of Increasing Solvent Polarity | Rationale |

|---|---|---|---|

| π → π | 200 - 290 | Bathochromic Shift (Red Shift) | Stabilization of the more polar π excited state. |

| n → π* | > 290 | Hypsochromic Shift (Blue Shift) | Stabilization of the non-bonding electrons in the ground state. |

Advanced Chromatographic Separations for Compound Analysis

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

No specific, validated HPLC methods for the purity or quantitative analysis of this compound have been reported in the accessible scientific literature. General HPLC methods for analyzing aromatic thioethers and primary amines often involve reversed-phase chromatography using C18 columns with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and buffered aqueous solutions, but a method tailored to this specific compound, including retention times, resolution of impurities, and validation parameters, is not available.

Chiral Chromatography for Enantiomeric Excess Determination

Similarly, no established methods for the chiral separation of this compound enantiomers have been published. The determination of enantiomeric excess for chiral amines typically involves the use of chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). However, without experimental data, it is impossible to specify the appropriate CSP, mobile phase composition, or resulting separation factors and resolutions for this compound.

Computational Chemistry and Theoretical Investigations of 2 2,4 Dichloro Phenylsulfanyl Ethylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometries, energies, and various other chemical properties. nih.gov

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nrel.gov For molecules containing a 2,4-dichlorophenyl group, the B3LYP functional combined with a 6-311++G(d,p) basis set has been effectively used for geometry optimization and the calculation of spectroscopic data. iipseries.org

Geometry Optimization: The primary step in most computational studies is to find the lowest energy structure of the molecule, known as geometry optimization. For phenethylamine (B48288) and its derivatives, DFT calculations are crucial in determining the stable conformations and the associated geometric parameters such as bond lengths, bond angles, and dihedral angles.

Electronic Properties: DFT is also employed to calculate key electronic properties that govern a molecule's reactivity and behavior. These include:

Highest Occupied Molecular Orbital (HOMO): The outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO): The innermost orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, which is an indicator of the molecule's chemical stability and reactivity.

Below is a hypothetical data table illustrating the kind of electronic property data that would be generated for 2-(2,4-dichloro-phenylsulfanyl)-ethylamine using DFT calculations, based on typical values for similar aromatic compounds.

| Property | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.25 | -6.80 |

| LUMO Energy | -0.05 | -1.36 |

| HOMO-LUMO Gap | 0.20 | 5.44 |

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parameterization. These methods can provide highly accurate results, though they are often more computationally demanding than DFT. For phenethylamine systems, ab initio calculations up to the MP2/6-311+G(d,p)//MP2/6-31G(d,p) level have been used to investigate conformational preferences. acs.org Such high-level calculations are essential for obtaining a precise understanding of the intramolecular forces that dictate the molecule's three-dimensional structure.

Selection and Validation of Computational Basis Sets and Functionals

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the functional and the basis set.

Functionals: In DFT, the functional describes the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interactions. Common functionals include B3LYP and M06-2X. The selection of a functional is often based on its performance for similar molecules or specific properties of interest. For instance, the M06-2X functional with a def2-TZVP basis set has demonstrated a good balance of accuracy and efficiency for a large set of organic molecules. nrel.gov

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) or def2-TZVP, provide more flexibility in describing the distribution of electrons and generally lead to more accurate results, albeit at a higher computational cost. The inclusion of polarization functions (d,p) and diffuse functions (+) is often important for accurately describing systems with heteroatoms and non-covalent interactions.

Validation of the chosen computational method is typically achieved by comparing calculated properties with available experimental data or with results from higher-level, more accurate computational methods.

Molecular Mechanics and Dynamics Simulations

While quantum chemical calculations provide detailed electronic structure information, molecular mechanics and dynamics simulations are used to explore the conformational landscape and dynamic behavior of molecules over time.

Conformational Landscape Exploration and Energy Minima Identification

The flexibility of the ethylamine (B1201723) side chain in this compound allows it to adopt various conformations. Computational studies on the parent compound, 2-phenethylamine, have shown a preference for a folded, gauche conformation in the absence of a solvent, which is stabilized by a favorable interaction between the amino group and the aromatic ring. acs.org However, extended, anti conformations are also possible. researchgate.netresearchgate.net

Molecular mechanics force fields can be used to rapidly explore the potential energy surface of the molecule and identify the various low-energy conformations (energy minima). The relative energies of these conformers can then be more accurately calculated using quantum chemical methods.

The table below illustrates hypothetical relative energies for different conformers of this compound, based on known preferences of phenethylamine.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| Gauche I | 60° | 0.00 |

| Gauche II | -60° | 0.00 |

| Anti | 180° | 1.20 |

Investigation of Intermolecular Interactions and Self-Assembly Phenomena

Molecular dynamics (MD) simulations can provide insights into how molecules of this compound interact with each other and with their environment. These simulations model the movement of atoms over time based on a force field, allowing for the study of phenomena such as:

Dimerization and Aggregation: MD simulations can predict whether molecules of the compound have a tendency to self-associate in solution or in the solid state.

Solvent Effects: The behavior of the molecule can be significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules and provide a detailed picture of solute-solvent interactions.

Binding to Biological Targets: For phenethylamine derivatives that have biological activity, molecular docking and MD simulations are used to study their interactions with protein binding sites. biomolther.orgnih.govkoreascience.kr These studies can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the binding affinity.

Development and Refinement of Molecular Force Fields

Molecular mechanics force fields are essential tools for simulating the behavior of molecules and predicting their conformational preferences and interactions. nih.gov The accuracy of these simulations is heavily dependent on the quality of the force field parameters. nih.gov For a molecule like this compound, which contains a thioether linkage and a dichlorinated aromatic ring, the development of a specific force field would require careful parameterization.

The process typically involves a combination of quantum mechanical (QM) calculations and experimental data to define parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.govnih.gov For the thioether moiety, parameters can be derived from studies on similar organosulfur compounds. researchgate.net The torsional parameters for the C-S-C-C and S-C-C-N dihedral angles are particularly crucial for accurately modeling the molecule's conformational landscape. These are often obtained by fitting to the potential energy surface calculated using high-level QM methods.

The presence of the 2,4-dichlorophenyl group necessitates parameters that can accurately describe the electronic effects of the chlorine substituents on the aromatic ring and the adjacent sulfur atom. The partial atomic charges, which govern the electrostatic interactions, would be significantly influenced by the electron-withdrawing nature of the chlorine atoms. These charges are typically derived from fitting to the electrostatic potential calculated from QM methods. nih.gov

Table 1: Representative Force Field Parameters for Key Interactions in this compound (Illustrative)

| Interaction Type | Atom Types | Force Constant (Illustrative) | Equilibrium Value (Illustrative) |

| Bond Stretching | C-S | 300 kcal/mol/Ų | 1.80 Š|

| Angle Bending | C-S-C | 50 kcal/mol/rad² | 109.5° |

| Torsional | C-C-S-C | V1=0.5, V2=0.2 kcal/mol | 180°, 0° |

| van der Waals | S | Rmin/2 = 2.0 Å, ε = 0.4 kcal/mol | |

| van der Waals | Cl | Rmin/2 = 1.9 Å, ε = 0.2 kcal/mol |

Note: The values in this table are illustrative and would need to be specifically parameterized and validated for accurate molecular dynamics simulations of this compound.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller HOMO-LUMO gap generally indicates a molecule that is more polarizable and has a higher chemical reactivity. irjweb.commdpi.com For this compound, the HOMO is expected to be localized primarily on the phenylsulfanyl moiety, particularly the sulfur atom with its lone pairs of electrons, which is a common feature in thioether-containing compounds. The LUMO is likely to be distributed over the dichlorinated aromatic ring, influenced by the electron-withdrawing chlorine atoms.

The presence of the dichlorophenyl group is expected to lower the energy of the LUMO, which could result in a relatively small HOMO-LUMO gap, suggesting that the molecule could be chemically reactive. semanticscholar.org Electronic excitation studies, often performed using Time-Dependent Density Functional Theory (TD-DFT), would provide information on the energies of electronic transitions, which are related to the HOMO-LUMO gap. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for Structurally Similar Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Thioanisole | -8.12 | -0.25 | 7.87 |

| 2,4-Dichloroaniline | -7.98 | -0.54 | 7.44 |

| 2-(Phenylthio)ethanamine | -8.30 | -0.15 | 8.15 |

Note: These values are representative and calculated at a consistent level of theory for comparative purposes. The actual values for this compound would require specific calculations.

FMO theory predicts that the most favorable interactions occur between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). wikipedia.org In the case of this compound, the lone pairs on the nitrogen of the ethylamine group and the sulfur of the phenylsulfanyl group contribute significantly to the HOMO. This suggests that the molecule is likely to act as a nucleophile in chemical reactions, donating electrons from these sites.

The distribution of the LUMO on the dichlorinated phenyl ring indicates that this part of the molecule is susceptible to nucleophilic attack. The specific locations on the ring with the highest LUMO coefficients would be the most probable sites for such reactions. The analysis of the shapes and energies of the HOMO and LUMO can thus provide valuable predictions about the regioselectivity and reactivity of the molecule in various chemical transformations. nih.gov

Natural Bond Orbital (NBO) Analysis for Electronic Structure Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and the nature of bonding within a molecule. q-chem.com It provides a quantitative description of Lewis-like bonding patterns and deviations from this idealized picture in terms of donor-acceptor interactions. wisc.edu

NBO analysis can quantify intramolecular charge transfer (ICT) by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. mdpi.comnih.gov For this compound, significant donor-acceptor interactions are expected. The lone pair orbitals of the sulfur and nitrogen atoms (n_S and n_N) can act as primary donors. The antibonding orbitals (σ) of the C-Cl bonds and the π orbitals of the aromatic ring are likely to be the principal acceptors.

The stabilization energy (E(2)) associated with these interactions, calculated through second-order perturbation theory, provides a measure of the strength of the charge transfer. wisc.edu For instance, an interaction between the sulfur lone pair and an antibonding orbital of the adjacent C-C bond (n_S → σ*_C-C) would indicate delocalization of the lone pair electrons.

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Illustrative) |

| n(S) | σ(C_aryl - C_ethyl) | 2.5 |

| n(N) | σ(C-H) | 3.1 |

| π(C_aryl - C_aryl) | π(C_aryl - C_aryl) | 15.0 |

| n(Cl) | σ(C_aryl - C_aryl) | 1.8 |

Note: These are hypothetical examples of expected interactions and their relative strengths.

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. wikipedia.org In this compound, hyperconjugative interactions can occur between the C-H σ bonds of the ethyl group and the antibonding orbitals of the C-S bond, or between the lone pairs of the sulfur and nitrogen atoms and adjacent antibonding orbitals. fu-berlin.denih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Development of Molecular Descriptors for Property Prediction

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's structural and electronic features. researchgate.net For a molecule with the complexity of this compound, a wide array of descriptors would be generated to capture its unique characteristics, including the dichlorinated aromatic ring, the flexible ethylamine side chain, and the thioether linkage. These descriptors can be categorized into several classes.

Constitutional (1D) Descriptors: These are the simplest descriptors, derived directly from the molecular formula. They include molecular weight, atom counts, bond counts, and molecular formula.

Topological (2D) Descriptors: These descriptors quantify aspects of the molecular structure such as size, shape, and branching based on the 2D representation of the molecule. Examples include connectivity indices (e.g., Kier & Hall indices) and topological polar surface area (TPSA), which is crucial for predicting transport properties.

Geometrical (3D) Descriptors: Derived from the 3D coordinates of the atoms, these descriptors describe the molecule's size and shape in three-dimensional space. Examples include molecular volume, surface area, and moments of inertia.

Electrostatic and Quantum-Chemical Descriptors: These descriptors are calculated using computational quantum mechanics methods. They provide detailed information about the electronic structure of the molecule, such as atomic partial charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, these descriptors are critical for quantifying the influence of the electronegative chlorine atoms and the sulfur atom on the molecule's reactivity and intermolecular interactions.

The table below details a selection of molecular descriptors that would be pertinent for developing QSPR models for this compound.

| Descriptor Class | Specific Descriptor Example | Relevance to this compound |

| Constitutional | Molecular Weight (MW) | A fundamental property influencing bulk characteristics like boiling point and density. |

| Number of Chlorine Atoms (nCl) | Directly quantifies the degree of halogenation, affecting lipophilicity and electronic properties. | |

| Topological | Topological Polar Surface Area (TPSA) | Estimates the surface area contributed by polar atoms (N, S), crucial for predicting membrane permeability. |

| Kier & Hall Connectivity Indices (χ) | Describe molecular size, branching, and shape, which correlate with various physical properties. | |

| Geometrical | Molecular Volume | A 3D descriptor related to the space occupied by the molecule, influencing intermolecular forces. |

| Solvent Accessible Surface Area (SASA) | Represents the molecular surface available for interaction with a solvent, impacting solubility. | |

| Electrostatic | Dipole Moment | Measures the overall polarity of the molecule, arising from the electronegative Cl, S, and N atoms. |

| Atomic Partial Charges | Quantifies the charge distribution across the molecule, identifying sites for electrostatic interactions. | |

| Quantum-Chemical | HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. |

| MLOGP | A calculated octanol-water partition coefficient, a key predictor of lipophilicity. Studies on phenethylamines have shown its utility. nih.gov | |

| 3D-MoRSE Descriptors (e.g., Mor15u) | 3D Molecule Representation of Structures based on Electron diffraction descriptors, found to be crucial in regulating logP values of phenethylamines. nih.gov |

Predictive Models for Intrinsic Chemical Characteristics

Once a comprehensive set of molecular descriptors has been calculated, a predictive QSPR model can be constructed. This process involves selecting the most relevant descriptors and using a statistical method, such as Multiple Linear Regression (MLR), to formulate a mathematical equation that relates them to a specific property. nih.gov The goal is to create a statistically robust model that can accurately predict the property for compounds not used in the model's development.

For this compound, QSPR models could be developed to predict a variety of intrinsic chemical characteristics. Based on studies of similar compound classes, key predictable properties include:

Lipophilicity (logP): The octanol-water partition coefficient is a critical parameter in medicinal chemistry. A QSPR model for logP would likely incorporate descriptors related to molecular size, polarity, and halogenation. For instance, a global QSAR study on phenethylamines identified descriptors related to the Verhaar model of Fish base-line toxicity (BLTF96, derived from MLOGP) and 3D-MoRSE descriptors as being highly influential. nih.gov

Critical Properties: For chemical engineering applications, properties like critical temperature (Tc), critical pressure (Pc), and critical volume (Vc) are essential. QSPR models for sulfur-containing compounds have been successfully developed to predict these properties using descriptors selected by methods like the Enhanced Replacement Method (ERM). researchgate.netaalto.fi

Boiling Point and Density: These fundamental physical properties are often modeled using a combination of constitutional, topological, and electrostatic descriptors that capture the strength of intermolecular forces. unimore.it

A hypothetical MLR-based QSPR model for predicting a property like the octanol-water partition coefficient (logP) for a series of related phenylsulfanyl ethylamine derivatives might take the following form:

logP = β₀ + (β₁ × Descriptor A) + (β₂ × Descriptor B) - (β₃ × Descriptor C) + ... + ε

Where:

β₀ is the regression intercept.

β₁, β₂, β₃... are the regression coefficients, indicating the weight or importance of each descriptor.

Descriptor A, B, C... are the selected molecular descriptors (e.g., MLOGP, Mor15u, TPSA).

ε is the error term.

The table below illustrates the structure of such a hypothetical predictive model.

| Property | Model Equation Example | Relevant Descriptor Types |

| logP | logP = 0.85 + (0.45 × MLOGP) + (0.12 × Mor15u) - (0.05 × TPSA) | Topological, 3D, Electrostatic |

| Boiling Point (°C) | BP = 55.6 + (1.2 × MW) - (25.1 × nHBDon) + (8.7 × Dipole) | Constitutional, Electrostatic |

| Critical Temperature (K) | Tc = 150.2 + (2.1 × χ¹) + (0.9 × Molecular Volume) | Topological, Geometrical |

These models must be rigorously validated using both internal (e.g., leave-one-out cross-validation) and external validation (using a separate test set of compounds) to ensure their predictive power and generalizability. nih.gov Such validated models could then provide reliable estimates of the intrinsic chemical characteristics of this compound.

Synthetic and Structural Research on Derivatives and Analogues of 2 2,4 Dichloro Phenylsulfanyl Ethylamine

Rational Design Principles for Novel Analogues

The design of new molecules based on the 2-(2,4-dichloro-phenylsulfanyl)-ethylamine scaffold is guided by established medicinal chemistry principles. These strategies aim to systematically explore the chemical space around the core structure to identify derivatives with potentially enhanced properties.

Strategic Isosteric and Bioisosteric Replacements (chemical focus)

Isosteric and bioisosteric replacements involve substituting atoms or groups within the parent molecule with other atoms or groups that have similar physical or chemical properties. This strategy is employed to modulate the molecule's steric, electronic, and solubility characteristics.

For the this compound scaffold, key opportunities for bioisosteric replacement exist at the halogen positions on the phenyl ring and within the ethylamine (B1201723) side chain. For instance, the chlorine atoms can be replaced by other halogens like fluorine or bromine, or by bioisosteric groups such as trifluoromethyl (CF₃) or a methyl (CH₃) group. These substitutions can significantly alter the electronic properties (electron-withdrawing or donating nature) and lipophilicity of the aryl ring. The sulfur atom of the thioether linkage could be replaced by an oxygen atom (ether) or a methylene (B1212753) group (carbon chain) to explore changes in bond angles and polarity.

Table 1: Examples of Isosteric and Bioisosteric Replacements

| Original Group | Replacement Group | Rationale for Replacement |

|---|---|---|

| Chlorine (Cl) | Fluorine (F) | Similar size, increased electronegativity. |

| Chlorine (Cl) | Trifluoromethyl (CF₃) | Strong electron-withdrawing group, increases lipophilicity. |

| Phenylsulfanyl (-S-) | Phenyl ether (-O-) | Alters bond angle and polarity. |

Systematic Structural Modifications of the Aryl and Ethanamine Moieties

Systematic modification of the parent structure involves altering specific parts of the molecule to establish structure-activity relationships (SAR). This can involve changing the substitution pattern on the aryl ring or modifying the ethylamine side chain.

Aryl Moiety Modifications: The substitution pattern of the dichlorophenyl ring is a key area for modification. The chlorine atoms can be moved to other positions on the ring (e.g., 3,4-dichloro or 3,5-dichloro) to probe the importance of the substitution pattern for biological interactions. Research on related phenethylamine (B48288) derivatives has shown that altering halogen or methoxy (B1213986) substituent positions on the aryl ring significantly impacts activity. nih.gov

Ethanamine Moiety Modifications: The ethylamine side chain can be modified in several ways. The length of the alkyl chain can be extended or shortened. The primary amine can be alkylated to form secondary or tertiary amines (e.g., N-methyl, N,N-dimethyl derivatives). nih.gov Additionally, substituents can be introduced on the ethyl bridge itself to introduce chirality or restrict conformational flexibility.

Table 2: Examples of Systematic Structural Modifications

| Moiety | Modification Type | Example Derivative |

|---|---|---|

| Aryl | Repositioning Substituents | 2-(3,4-Dichloro-phenylsulfanyl)-ethylamine |

| Aryl | Adding Substituents | 2-(2,4-Dichloro-5-nitro-phenylsulfanyl)-ethylamine |

| Ethanamine | N-Alkylation | N-Methyl-2-(2,4-dichloro-phenylsulfanyl)-ethylamine |

Exploration of Scaffold Hopping and Hybridization Strategies

Scaffold hopping is a strategy used to discover structurally novel compounds by modifying the central core structure of a known molecule while retaining its key binding features. nih.govbhsai.org This approach can lead to new chemical entities with improved properties. bhsai.orgnih.gov

For this compound, scaffold hopping could involve replacing the dichlorophenyl ring with other aromatic or heteroaromatic systems, such as naphthalene, quinoline, or thiophene. Another approach is to modify the core structure by ring opening or closure. nih.govbhsai.org For example, the ethylamine side chain could be incorporated into a cyclic structure, such as a piperidine (B6355638) or morpholine (B109124) ring, to create a more rigid analogue.

Hybridization involves combining structural features from different pharmacophores to create a new hybrid molecule with potentially synergistic or novel activities. The this compound scaffold could be hybridized with other known bioactive fragments.

Table 3: Examples of Scaffold Hopping Strategies

| Hopping Strategy | Original Scaffold | Novel Scaffold Example |

|---|---|---|

| Aryl Ring Replacement | Dichlorophenyl | Naphthyl, Thienyl, Pyridinyl |

| Ring Closure | Ethanamine side chain | 2-(Piperidin-4-yl-sulfanyl)-1,3-dichlorobenzene |

Synthetic Methodologies for Derivatization

The synthesis of derivatives of this compound relies on a variety of well-established chemical transformations. These methodologies allow for precise modifications at the amine nitrogen and variations in the substitution pattern of the dichlorophenyl ring.

Chemical Transformations at the Amine Nitrogen

The primary amine group of this compound is a versatile functional handle for a wide range of chemical reactions. As a nucleophile, it can readily react with various electrophiles. libretexts.org

Acylation: Reaction with acid chlorides or anhydrides yields amides. This is a common method to introduce a wide variety of substituents.

Sulfonylation: Reaction with sulfonyl chlorides under basic conditions produces sulfonamides. libretexts.org This transformation is widely used in medicinal chemistry to introduce the sulfonamide functional group. mdpi.com

Alkylation: The amine can be alkylated using alkyl halides to form secondary and tertiary amines. Reaction conditions can be controlled to favor mono- or di-alkylation.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) is an effective method for synthesizing secondary and tertiary amines.

Condensation Reactions: The amine can participate in condensation reactions with various carbonyl compounds to form imines or be incorporated into heterocyclic systems. nih.gov

Table 4: Summary of Amine Derivatization Reactions

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Acylation | Acetyl chloride | Amide |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |

| Alkylation | Methyl iodide | Secondary/Tertiary Amine |

Substitution Pattern Variations on the Dichlorophenyl Ring

Varying the substitution pattern on the dichlorophenyl ring typically requires starting from differently substituted raw materials. For example, the synthesis of a 3,4-dichloro analogue would begin with 3,4-dichlorothiophenol, which would then be reacted with a suitable 2-aminoethyl electrophile or its synthetic equivalent.

Direct modification of the this compound aromatic ring through electrophilic aromatic substitution (e.g., nitration, halogenation, or Friedel-Crafts reactions) is also a potential route. However, the directing effects of the existing chloro and thioether substituents, as well as the potential for side reactions with the amine group (which would need to be protected), must be carefully considered. The synthesis of N-substituted quinone derivatives from 2,3-dichloro-1,4-naphthoquinone demonstrates a strategy where substitution patterns are built through nucleophilic aromatic substitution on a highly activated ring system. researchgate.net Accessing a variety of substituted aryl precursors is a common strategy in the synthesis of diverse compound libraries. mdpi.com

Elaboration of the Ethyl Linker

The ethyl linker in this compound serves as a critical, modifiable scaffold for creating a diverse range of analogues. Research into related phenethylamine structures demonstrates that the elaboration of this two-carbon chain is a key strategy for systematically altering the compound's properties. Synthetic methodologies focus on introducing substituents, altering the chain length, or incorporating rigidifying elements.

One common approach involves the conversion of a precursor alcohol to the desired amine. For instance, a synthetic route analogous to that used for 2-thiophene ethylamine could be employed, starting with 2-(2,4-dichlorophenylsulfanyl)ethanol. This alcohol can be converted into an intermediate ester, such as a tosylate or mesylate, which then undergoes nucleophilic substitution with an amine source, like ammonia (B1221849) or a primary amine, to yield the target ethylamine derivative. google.com This multi-step process allows for the introduction of various substituents on the amine. google.com

More advanced, modern techniques such as nickel/photoredox cross-electrophile coupling offer a modular assembly of β-phenethylamine derivatives. acs.org Such methods could theoretically be adapted to couple an aryl thio-component with a substituted aziridine (B145994), providing direct access to ethylamine backbones with substituents at the α- or β-positions relative to the nitrogen atom. acs.org These elaborations can significantly influence the molecule's conformational flexibility and its potential for intermolecular interactions.

Structure-Property Relationships in Analogues

The systematic modification of the this compound structure provides insight into the relationship between molecular form and function. By altering specific parts of the molecule—the ethyl linker, the terminal amino group, or the dichlorophenyl ring—researchers can directly observe the impact on spectroscopic characteristics, synthetic efficiency, and interaction potentials.

Correlation Between Structural Changes and Spectroscopic Signatures

Structural modifications in analogues of this compound lead to predictable and informative changes in their spectroscopic signatures. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for confirming these structural alterations. While detailed spectral data for the parent compound is available from commercial suppliers, the effects of derivatization can be extrapolated from studies on related structures. rasayanjournal.co.inbldpharm.com

In ¹H NMR spectroscopy, for example, N-alkylation of the terminal amino group would cause the disappearance of the N-H protons and the appearance of new signals corresponding to the alkyl group. Substituents on the ethyl linker would introduce new signals and create more complex splitting patterns for the methylene protons.

In ¹³C NMR, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring or ethyl linker would shift the chemical shifts of adjacent carbon atoms. Similarly, mass spectrometry would reflect these changes, with the molecular ion peak (M+) shifting according to the mass of the added functional groups.

The following table illustrates hypothetical spectroscopic shifts for proposed analogues based on established principles.

| Modification | Analogous Compound Name | Expected ¹H NMR Change | Expected ¹³C NMR Change | Expected MS (M+) Change |

| N-methylation | N-Methyl-2-(2,4-dichloro-phenylsulfanyl)-ethylamine | Disappearance of NH₂ protons; appearance of N-CH₃ singlet. | Appearance of a new signal for the N-methyl carbon. | Increase of 14 amu. |

| β-Hydroxylation | 1-(2,4-Dichlorophenylsulfanyl)-2-aminoethanol | Appearance of -OH proton signal; downfield shift of adjacent CH proton. | Downfield shift of the hydroxyl-bearing carbon. | Increase of 16 amu. |

| α-Methylation | 2-(2,4-Dichlorophenylsulfanyl)-1-methylethylamine | Splitting of ethyl protons into more complex multiplets. | Appearance of a new methyl carbon signal. | Increase of 14 amu. |

This table is illustrative and based on general spectroscopic principles.

Impact of Structural Modifications on Synthetic Yields and Purity

The efficiency of synthetic pathways, measured by reaction yields and final product purity, is highly sensitive to structural modifications. Alterations to the this compound framework can introduce challenges such as steric hindrance or changes in electronic properties, which affect reaction rates and the formation of byproducts.

Introducing bulky groups near the reactive amino or thioether centers can impede the approach of reagents, leading to lower yields or requiring more forcing reaction conditions. Furthermore, the physicochemical properties of the analogues, such as polarity and solubility, are altered by these modifications. This directly impacts the purification strategy, often necessitating techniques like column chromatography to isolate the desired product from unreacted starting materials and byproducts. researchgate.net

The relationship between structural changes and synthetic outcomes is summarized in the table below.

| Structural Modification | Potential Impact on Synthesis | Effect on Yield | Purity Considerations |

| Introduction of bulky groups | Steric hindrance at the reaction site. | Generally decreases yield. | May lead to incomplete reactions and more impurities. |